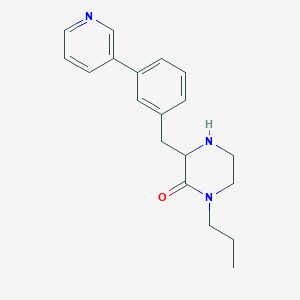

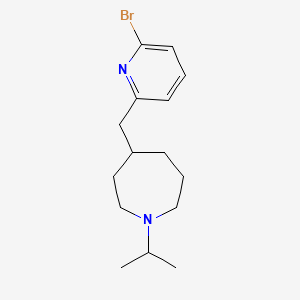

![molecular formula C13H20BrNO B1401104 [3-Bromo-4-(hexyloxy)phenyl]methanamine CAS No. 1338960-09-0](/img/structure/B1401104.png)

[3-Bromo-4-(hexyloxy)phenyl]methanamine

Overview

Description

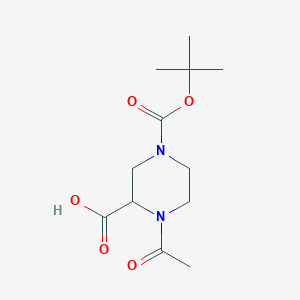

“[3-Bromo-4-(hexyloxy)phenyl]methanamine” is a chemical compound that belongs to the class of benzylamines1. It has a molecular formula of C13H20BrNO and a molecular weight of 286.21 g/mol1.

Synthesis Analysis

The synthesis of “[3-Bromo-4-(hexyloxy)phenyl]methanamine” is not explicitly mentioned in the available resources. However, similar compounds such as “(4-bromo-3-methoxyphenyl)methanamine hydrochloride” have been synthesized2. For a detailed synthesis procedure, it’s recommended to refer to peer-reviewed articles or contact a chemical supplier3.Molecular Structure Analysis

The exact molecular structure of “[3-Bromo-4-(hexyloxy)phenyl]methanamine” is not provided in the available resources. However, the InChI code for a similar compound, “(4-bromo-3-methoxyphenyl)methanamine hydrochloride”, is provided2. For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or a peer-reviewed article.Chemical Reactions Analysis

The specific chemical reactions involving “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not mentioned in the available resources. However, similar compounds such as “3-Bromo-4-methoxybenzaldehyde” have been used in reactions like the Mukaiyama aldol reaction4.Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not explicitly mentioned in the available resources. However, its molecular formula is C13H20BrNO and it has a molecular weight of 286.21 g/mol1.Scientific Research Applications

Photocytotoxicity and Cellular Imaging

- Iron(III) Complexes : A study by Basu et al. (2014) discussed the synthesis of Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes demonstrated unprecedented photocytotoxicity in red light and were used for cellular imaging, interacting with DNA and photocleaving it under red light exposure, indicating potential applications in photodynamic therapy and cellular studies (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Catalytic and Synthetic Chemistry

- Palladacycle Synthesis : Roffe et al. (2016) explored the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. The study demonstrated their catalytic applications in reactions where the palladacycle remains in the Pd(II) state, showcasing their utility in synthetic chemistry (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

- Transfer Hydrogenation Reactions : Karabuğa et al. (2015) reported on the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in the development of N-heterocyclic ruthenium(II) complexes. These complexes were highly efficient in transfer hydrogenation reactions, a key process in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Bioactive Compound Synthesis and Evaluation

- Antimicrobial and Anticancer Studies : A study by Preethi et al. (2021) focused on synthesizing rare earth metal complexes using 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base. These complexes showed significant antimicrobial and anticancer activities, highlighting their potential in biomedical applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Material Science

- Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles. This method involved the reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles and acid-catalyzed cyclization, illustrating a novel approach in material synthesis (Kuroda & Kobayashi, 2015).

Safety And Hazards

The safety and hazards associated with “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not specified in the available resources. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for safety information3.

Future Directions

The future directions for “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not specified in the available resources. The future applications and research directions usually depend on the specific properties and potential uses of the compound.

Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it’s recommended to refer to peer-reviewed articles and contact chemical suppliers or experts in the field.

properties

IUPAC Name |

(3-bromo-4-hexoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMBNSTCRJNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Bromo-4-(hexyloxy)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B1401021.png)

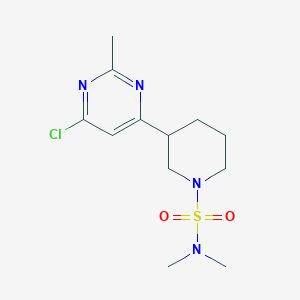

![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)

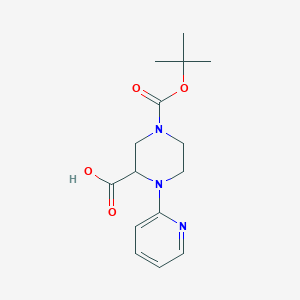

![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)

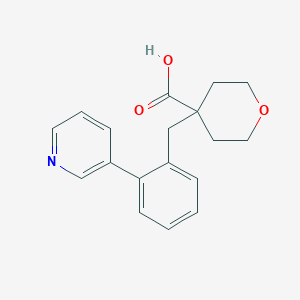

![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)